molecular formula C18H22ClN3 B2455479 N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine CAS No. 338414-73-6

N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine

Cat. No. B2455479
CAS RN: 338414-73-6
M. Wt: 315.85
InChI Key: XWZGDRBISLQWQG-UHFFFAOYSA-N
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Description

“N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a phenyl group (a benzene ring), and a guanidine group (a functional group with the formula -N=C(NH2)2). The “4-chlorobenzyl” part suggests a benzyl group with a chlorine atom on the 4th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the benzyl and phenyl groups would likely result in a planar structure around these areas, while the guanidine group could introduce some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the guanidine group, which is known to be a strong base and nucleophile. The chlorine atom on the benzyl group could also be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the guanidine group could make the compound basic, while the chlorine atom could increase its polarity .

Future Directions

Research into similar compounds could provide insights into potential applications for “N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine”. For example, certain guanidine derivatives have shown promise in areas such as medicinal chemistry and materials science .

Mechanism of Action

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1,1-diethyl-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3/c1-3-22(4-2)18(21-17-8-6-5-7-9-17)20-14-15-10-12-16(19)13-11-15/h5-13H,3-4,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZGDRBISLQWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine

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